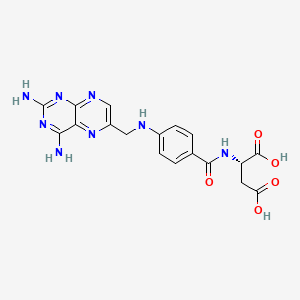

4-Aminopteroylaspartic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18N8O5 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |

InChI |

InChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26)/t11-/m0/s1 |

InChI Key |

ODLOSKQDGGOAJH-NSHDSACASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathways for 4-Aminopteroylaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 4-Aminopteroylaspartic acid, a close analog of the potent dihydrofolate reductase (DHFR) inhibitor, aminopterin (B17811). The methodologies detailed herein are compiled and adapted from established synthetic routes for aminopterin and related pteridine-based compounds. This document offers detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflows to aid in the research and development of novel antifolate agents.

Introduction

This compound belongs to the class of antifolates, which are structural analogs of folic acid that competitively inhibit the enzyme dihydrofolate reductase. DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation, making it a key target for cancer chemotherapy. While aminopterin (4-aminopteroylglutamic acid) is a well-known member of this class, the synthesis of its aspartic acid analog presents an opportunity to explore novel structure-activity relationships and potentially develop therapeutics with improved efficacy or toxicity profiles.

The synthetic strategy outlined in this guide follows a convergent approach, involving the independent synthesis of a pteridine (B1203161) moiety and an amino acid side chain, followed by their coupling and final deprotection.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Pteridine Core: Preparation of the key intermediate, 6-bromomethyl-2,4-diaminopteridine hydrobromide.

-

Synthesis of the Side Chain: Preparation of diethyl p-aminobenzoyl-L-aspartate.

-

Coupling and Final Product Formation: Condensation of the pteridine core with the side chain, followed by saponification to yield the final product.

Caption: Overall convergent synthesis strategy for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of the Pteridine Core

3.1.1. Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This step involves the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.

Caption: Condensation reaction to form the pteridine core.

Experimental Protocol:

-

A solution of 2,4,5,6-tetraaminopyrimidine sulfate (B86663) (10.0 g, 42.0 mmol) in water (150 mL) is prepared.

-

Dihydroxyacetone dimer (7.56 g, 42.0 mmol) is added to the solution.

-

The pH of the mixture is adjusted to 3-5 with 1 M NaOH.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting yellow precipitate is collected by filtration, washed with water and ethanol (B145695), and dried under vacuum.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2,4,5,6-Tetraaminopyrimidine sulfate | 238.23 | 10.0 | 42.0 |

| Dihydroxyacetone dimer | 180.16 | 7.56 | 42.0 |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |

| 2,4-Diamino-6-hydroxymethylpteridine | 192.17 | ~7.5 | ~93 |

3.1.2. Step 2: Synthesis of 6-Bromomethyl-2,4-diaminopteridine Hydrobromide

The hydroxymethylpteridine is converted to the more reactive bromomethyl derivative.

Experimental Protocol:

-

To a suspension of 2,4-diamino-6-hydroxymethylpteridine (5.0 g, 26.0 mmol) in anhydrous dimethylacetamide (50 mL), triphenylphosphine (B44618) (8.18 g, 31.2 mmol) is added.

-

The mixture is cooled to 0°C, and carbon tetrabromide (10.35 g, 31.2 mmol) is added portion-wise.

-

The reaction is stirred at room temperature for 4 hours.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried to yield the hydrobromide salt.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2,4-Diamino-6-hydroxymethylpteridine | 192.17 | 5.0 | 26.0 |

| Triphenylphosphine | 262.29 | 8.18 | 31.2 |

| Carbon tetrabromide | 331.63 | 10.35 | 31.2 |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |

| 6-Bromomethyl-2,4-diaminopteridine HBr | 335.99 | ~7.8 | ~90 |

Stage 2: Synthesis of the Side Chain

3.2.1. Step 1: Synthesis of Diethyl L-aspartate

Esterification of L-aspartic acid is performed to protect the carboxylic acid groups.

Experimental Protocol:

-

L-Aspartic acid (13.3 g, 100 mmol) is suspended in absolute ethanol (200 mL).

-

The suspension is cooled to 0°C, and thionyl chloride (11.0 mL, 150 mmol) is added dropwise.

-

The mixture is refluxed for 4 hours, then cooled to room temperature.

-

The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| L-Aspartic acid | 133.10 | 13.3 | 100 |

| Thionyl chloride | 118.97 | 17.8 | 150 |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |

| Diethyl L-aspartate | 189.21 | ~17.0 | ~90 |

3.2.2. Step 2: Synthesis of Diethyl p-nitrobenzoyl-L-aspartate

The amino group of diethyl L-aspartate is acylated with p-nitrobenzoyl chloride.

Experimental Protocol:

-

Diethyl L-aspartate (9.46 g, 50 mmol) is dissolved in dichloromethane (B109758) (100 mL) and cooled to 0°C.

-

Triethylamine (7.0 mL, 50 mmol) is added, followed by the dropwise addition of a solution of p-nitrobenzoyl chloride (9.28 g, 50 mmol) in dichloromethane (50 mL).

-

The reaction is stirred at room temperature for 12 hours.

-

The mixture is washed with water, 1 M HCl, and brine. The organic layer is dried and concentrated.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Diethyl L-aspartate | 189.21 | 9.46 | 50 |

| p-Nitrobenzoyl chloride | 185.56 | 9.28 | 50 |

| Triethylamine | 101.19 | 5.06 | 50 |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |

| Diethyl p-nitrobenzoyl-L-aspartate | 338.31 | ~15.9 | ~94 |

3.2.3. Step 3: Synthesis of Diethyl p-aminobenzoyl-L-aspartate

The nitro group is reduced to an amine by catalytic hydrogenation.

Caption: Catalytic hydrogenation of the nitro group.

Experimental Protocol:

-

Diethyl p-nitrobenzoyl-L-aspartate (10.15 g, 30 mmol) is dissolved in ethanol (150 mL).

-

10% Palladium on carbon (1.0 g) is added to the solution.

-

The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Diethyl p-nitrobenzoyl-L-aspartate | 338.31 | 10.15 | 30 |

| 10% Pd/C | N/A | 1.0 | N/A |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |

| Diethyl p-aminobenzoyl-L-aspartate | 308.33 | ~8.8 | ~95 |

Stage 3: Coupling and Final Product Formation

3.3.1. Step 1: Synthesis of Diethyl 4-aminopteroylaspartate

This is the key coupling step between the pteridine core and the amino acid side chain.

Experimental Protocol:

-

Diethyl p-aminobenzoyl-L-aspartate (6.17 g, 20 mmol) and 6-bromomethyl-2,4-diaminopteridine hydrobromide (6.72 g, 20 mmol) are suspended in dimethylformamide (100 mL).

-

N,N-Diisopropylethylamine (7.0 mL, 40 mmol) is added, and the mixture is stirred at 50°C for 12 hours.

-

The reaction mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Diethyl p-aminobenzoyl-L-aspartate | 308.33 | 6.17 | 20 |

| 6-Bromomethyl-2,4-diaminopteridine HBr | 335.99 | 6.72 | 20 |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |

| Diethyl 4-aminopteroylaspartate | 482.47 | ~7.7 | ~80 |

3.3.2. Step 2: Synthesis of this compound

The final step is the saponification of the diethyl ester to the free carboxylic acid.

Experimental Protocol:

-

Diethyl 4-aminopteroylaspartate (4.82 g, 10 mmol) is suspended in a mixture of ethanol (50 mL) and 1 M sodium hydroxide (B78521) (30 mL, 30 mmol).

-

The mixture is stirred at room temperature for 4 hours, during which the suspension dissolves.

-

The solution is filtered, and the pH is adjusted to 3-4 with 1 M hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Diethyl 4-aminopteroylaspartate | 482.47 | 4.82 | 10 |

| Sodium hydroxide | 40.00 | 1.20 | 30 |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |

| This compound | 426.39 | ~3.6 | ~85 |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a convergent strategy. The protocols provided in this guide are based on well-established methodologies for the synthesis of related antifolates and offer a solid foundation for the production of this novel compound. Researchers and drug development professionals can utilize this information to further explore the potential of this compound as a therapeutic agent. Further optimization of reaction conditions and purification procedures may be necessary to achieve higher yields and purity on a larger scale.

The Dawn of Antifolate Chemotherapy: A Technical Guide to the Discovery and Research of 4-Aminopteroyl-Aspartic Acid and its Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of folic acid antagonists in the mid-20th century marked a pivotal moment in the history of medicine, heralding the era of modern chemotherapy. This technical guide delves into the discovery and historical research of 4-aminopteroyl-aspartic acid, an early and significant analog in the antifolate family. While its close relative, aminopterin (B17811) (4-aminopteroyl-glutamic acid), and its successor, methotrexate, rose to clinical prominence, the story of the aspartic acid derivative provides crucial insights into the structure-activity relationships that guided the development of this critical class of drugs. This document will explore the historical context of its discovery, its mechanism of action through the inhibition of dihydrofolate reductase (DHFR), comparative biochemical data, and detailed experimental protocols for its synthesis and biological evaluation.

Introduction: The Quest for Folic Acid Antagonists

The journey into antifolate research began with the identification of folic acid (pteroyl-L-glutamic acid) as an essential vitamin for cell growth and proliferation. This led to the logical hypothesis that blocking the action of folic acid could impede the rapid division of cancer cells. In the late 1940s, this hypothesis was famously tested by Dr. Sidney Farber, who administered a synthetic folic acid antagonist, 4-aminopteroyl-glutamic acid (aminopterin), to children with acute leukemia. The results were groundbreaking, with Farber and his colleagues observing temporary remissions in these patients, a feat previously unheard of. This success ignited a fervent search for more effective and less toxic antifolates.

The Discovery of 4-Aminopteroyl-Aspartic Acid

In the wake of aminopterin's initial success, a team of researchers at Lederle Laboratories, including B. L. Hutchings, J. H. Mowat, and Y. Subbarow, synthesized and investigated a series of folic acid analogs. Among these was 4-aminopteroyl-aspartic acid, also known as pteroylaspartic acid. A 1947 publication in the Journal of Biological Chemistry titled "Pteroylaspartic acid, an antagonist for pteroylglutamic acid" detailed its discovery. This compound was one of the first examples of modifying the glutamate (B1630785) portion of the folic acid molecule to explore different biological activities. The core idea was to investigate how altering the amino acid side chain would affect the compound's ability to antagonize folic acid.

Comparative Biochemistry and Mechanism of Action

The primary mechanism of action for classical antifolates like 4-aminopteroyl-aspartic acid is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By potently binding to DHFR, these antagonists deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and cell death.

The structural similarities and key differences between folic acid and its antagonists are crucial for their biological activity. The substitution of the 4-hydroxyl group on the pteridine (B1203161) ring with an amino group in aminopterin and its analogs results in a much higher binding affinity for DHFR.

Table 1: Structural Comparison of Folic Acid and its Analogs

| Compound | R1 (at position 4) | R2 (at position 10) | Amino Acid Moiety |

| Folic Acid | -OH | -H | L-Glutamic Acid |

| Aminopterin | -NH2 | -H | L-Glutamic Acid |

| Methotrexate | -NH2 | -CH3 | L-Glutamic Acid |

| 4-Aminopteroyl-Aspartic Acid | -NH2 | -H | L-Aspartic Acid |

While specific quantitative data for the DHFR inhibition by 4-aminopteroyl-aspartic acid is not extensively documented in modern literature, the inhibitory constants for the closely related and clinically significant antifolates are well-established.

Table 2: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR)

| Compound | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |

| Aminopterin | DHFR | ~3.7 pM[1] | Varies by cell line (nM range) |

| Methotrexate | DHFR | ~5 pM | Varies by cell line (nM range) |

| 4-Aminopteroyl-Aspartic Acid | DHFR | Data not readily available | Data not readily available |

The subtle difference in the side chain, a single methylene (B1212753) group shorter in aspartic acid compared to glutamic acid, would likely influence the binding affinity to DHFR and transport into the cell, potentially explaining why it was not pursued to the same extent as aminopterin and methotrexate.

The Folate Metabolic Pathway and its Inhibition

The folate pathway is a central hub for one-carbon metabolism, essential for the de novo synthesis of nucleotides. Inhibition of DHFR by 4-aminopteroyl-aspartic acid and other antifolates creates a bottleneck in this pathway, with significant downstream consequences.

References

The Impact of 4-Aminopteroylglutamic Acid (Aminopterin) on Core Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biochemical pathways significantly affected by 4-aminopteroylglutamic acid, commonly known as Aminopterin. As a potent folic acid antagonist, Aminopterin's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in folate metabolism. This inhibition leads to a cascade of downstream effects, profoundly impacting nucleotide biosynthesis, amino acid metabolism, and, consequently, DNA, RNA, and protein synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the affected pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Aminopterin (4-aminopteroylglutamic acid) is a synthetic derivative of pterin (B48896) and a classical antifolate agent.[1] Historically used in chemotherapy and for inducing medical abortions, its potent biological activity stems from its structural similarity to folic acid, allowing it to act as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] Understanding the intricate details of how Aminopterin disrupts cellular metabolism is crucial for leveraging its therapeutic potential and mitigating its toxicity. This guide will focus on the core biochemical pathways impacted by Aminopterin, with a particular emphasis on the folate-mediated one-carbon metabolism.

Primary Biochemical Pathway Affected: Folate Metabolism

The central mechanism of Aminopterin's action is the potent and competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives, collectively known as folates, are essential cofactors that donate one-carbon units in a variety of biosynthetic reactions.

The inhibition of DHFR by Aminopterin leads to a depletion of the intracellular pool of THF.[1] This has significant downstream consequences for two major biosynthetic pathways:

-

De Novo Purine (B94841) Synthesis: THF derivatives are required for two key steps in the purine biosynthesis pathway, which is essential for the formation of adenine (B156593) and guanine, the building blocks of DNA and RNA.

-

Thymidylate Synthesis: A specific THF derivative, N5,N10-methylenetetrahydrofolate, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. dTMP is a crucial precursor for DNA synthesis.

The depletion of purines and thymidylate ultimately leads to the inhibition of DNA and RNA synthesis, thereby arresting cell proliferation.[1]

Quantitative Data on DHFR Inhibition

Aminopterin is an exceptionally potent inhibitor of DHFR. The following table summarizes key quantitative metrics of its inhibitory activity.

| Parameter | Value | Organism/Cell Line | Reference |

| Ki (Inhibition Constant) | 3.7 pM | Not specified | [3] |

| IC50 (Half-maximal inhibitory concentration) | 0.072 µM | L1210 mouse leukemia | [2] |

Experimental Protocols

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the inhibitory activity of a compound against purified DHFR.

Principle:

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Aminopterin (or test compound) solution

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHFR, NADPH, DHF, and Aminopterin in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH solution (final concentration typically 100-200 µM)

-

Aminopterin or test compound at various concentrations (include a vehicle control)

-

DHFR enzyme solution (final concentration to be determined empirically for linear reaction kinetics)

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the DHF solution to each well (final concentration typically 50-100 µM).

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a duration of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Potential Off-Target Effects and Other Affected Pathways

While the primary and most potent effect of Aminopterin is the inhibition of DHFR, it is important to consider potential off-target effects, especially at higher concentrations. The polyglutamated forms of classical antifolates like methotrexate, which is structurally very similar to Aminopterin, have been shown to inhibit other enzymes in the folate pathway.[2] It is plausible that Aminopterin polyglutamates could also inhibit:

-

Thymidylate Synthase (TS): This enzyme is crucial for the synthesis of dTMP.

-

5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): This is an enzyme involved in the de novo purine synthesis pathway.

Inhibition of these enzymes, in addition to DHFR, would further potentiate the disruption of nucleotide biosynthesis.

Conclusion

4-Aminopteroylglutamic acid (Aminopterin) is a powerful inhibitor of dihydrofolate reductase, a key enzyme in the folate metabolic pathway. Its primary mechanism of action, the depletion of tetrahydrofolate, leads to the cessation of purine and thymidylate synthesis, thereby halting DNA, RNA, and protein production. While DHFR is its main target, the potential for its polyglutamated metabolites to inhibit other enzymes in the folate pathway should be considered in comprehensive studies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working with Aminopterin and other antifolate compounds. A thorough understanding of these biochemical interactions is paramount for the continued exploration of their therapeutic applications.

References

4-Aminopteroylaspartic Acid as a Dihydrofolate Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Aminopteroylaspartic acid, a potent inhibitor of dihydrofolate reductase (DHFR). As a structural analog of folic acid, it competitively binds to DHFR, disrupting the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and certain amino acids. This disruption ultimately inhibits DNA, RNA, and protein synthesis, making DHFR inhibitors like this compound valuable tools in cancer chemotherapy and as immunosuppressive agents. This document details the mechanism of action, available quantitative data on related compounds, detailed experimental protocols for its synthesis and enzymatic evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are vital for cellular proliferation, acting as one-carbon donors in the synthesis of purines, thymidylate, and several amino acids.[1] Consequently, the inhibition of DHFR is a well-established therapeutic strategy for cancer and other proliferative diseases.[2]

This compound belongs to the class of antifolates, which are structural analogs of folic acid.[3] Its parent compound, aminopterin (B17811) (4-aminopteroyl-L-glutamic acid), was one of the first rationally designed anticancer drugs.[3] By substituting the glutamate (B1630785) moiety with aspartic acid, this compound is designed to interact with the active site of DHFR, preventing the binding of the natural substrate, DHF.[2][3] This competitive inhibition leads to the depletion of the intracellular THF pool, resulting in the cessation of DNA synthesis and cell death.[3]

This guide will explore the biochemical properties of this compound as a DHFR inhibitor, providing researchers with the necessary information for its study and potential development.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of dihydrofolate reductase.[2][3] The molecule's structure, closely mimicking that of dihydrofolate, allows it to bind with high affinity to the active site of the DHFR enzyme.[3] This binding event physically obstructs the entry of the endogenous substrate, DHF, thereby preventing its reduction to THF.[1]

The inhibition of DHFR initiates a cascade of downstream effects. The depletion of THF pools directly impacts the de novo synthesis of purines and thymidylate, essential components of DNA and RNA.[1] Without these building blocks, cells, particularly rapidly dividing cancer cells, are unable to replicate their genetic material and undergo cell division, ultimately leading to apoptosis.[1]

dot

Caption: Folate metabolism and the inhibitory action of this compound on DHFR.

Quantitative Data

| Compound Name | Target Enzyme | Inhibitory Constant (Ki) | IC50 | Organism/Cell Line |

| Aminopterin | Dihydrofolate Reductase (DHFR) | 3.7 pM | - | - |

| 4-amino-4-deoxy-N10-formylpteroate-Ornithine (APA-Orn) | Dihydrofolate Reductase (DHFR) | - | 0.072 µM | L1210 Mouse Leukemia |

| 4-amino-4-deoxy-N10-formylpteroate-Ornithine (APA-Orn) | Folylpolyglutamate Synthetase (FPGS) | 0.15 µM | - | Mouse Liver |

Data for aminopterin is widely cited. Data for APA-Orn is from a specific study on methotrexate (B535133) analogues.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of 4-amino-4-deoxypteroic acid with the protected form of L-aspartic acid, followed by deprotection. A common strategy involves the activation of the carboxylic acid of the pteroic acid moiety to facilitate amide bond formation.

Materials:

-

4-amino-4-deoxypteroic acid

-

L-Aspartic acid di-tert-butyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)

Protocol:

-

Activation of 4-amino-4-deoxypteroic acid:

-

Dissolve 4-amino-4-deoxypteroic acid in anhydrous DMF.

-

Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the pteroic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-Aspartic acid di-tert-butyl ester hydrochloride in anhydrous DMF.

-

Add 2.2 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine.

-

Filter the activated pteroic acid solution to remove the DCU precipitate and add the filtrate to the aspartic acid ester solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Deprotection:

-

Remove the DMF under reduced pressure.

-

Dissolve the resulting crude product in a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v).

-

Stir the mixture at room temperature for 2-4 hours to cleave the tert-butyl ester protecting groups.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Further purify the product using column chromatography or preparative HPLC to obtain pure this compound.

-

dot

Caption: General workflow for the synthesis of this compound.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of this compound on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Materials and Reagents:

-

Purified recombinant human DHFR enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM DTT

-

Dihydrofolate (DHF) stock solution (e.g., 10 mM in DMSO, stored at -80°C)

-

NADPH stock solution (e.g., 10 mM in assay buffer, freshly prepared)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of DHFR enzyme in cold assay buffer to the desired concentration (e.g., 10 nM).

-

Prepare a working solution of NADPH in assay buffer (e.g., 200 µM).

-

Prepare a working solution of DHF in assay buffer (e.g., 200 µM).

-

Prepare serial dilutions of this compound in assay buffer to cover a range of concentrations for IC50 determination.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a fixed volume of the DHFR enzyme solution to each well. Then add the various dilutions of this compound.

-

Positive Control (No Inhibition): Add DHFR enzyme solution and an equivalent volume of assay buffer with DMSO (vehicle control).

-

Negative Control (No Enzyme): Add assay buffer and DHF/NADPH solutions.

-

Add the NADPH working solution to all wells except the blank.

-

Bring the total volume in each well to a fixed amount with assay buffer.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DHF working solution to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

dot

Caption: Experimental workflow for the in vitro DHFR inhibition assay.

Conclusion

This compound represents a potent, rationally designed inhibitor of dihydrofolate reductase. While specific quantitative data for this compound remains to be fully characterized in publicly accessible literature, the information available for its parent compound, aminopterin, and close structural analogs strongly suggests a high inhibitory potential. The experimental protocols provided in this guide offer a framework for the synthesis and enzymatic evaluation of this compound, enabling further investigation into its biochemical and pharmacological properties. The continued exploration of such targeted inhibitors is crucial for the development of next-generation therapeutics for cancer and other proliferative diseases.

References

- 1. Synthesis and biological evaluation of N alpha-(4-amino-4-deoxy-10-methylpteroyl)-DL-4,4-difluoroornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacodynamics of 4-Aminopteroylaspartic Acid: A Technical Overview for Preclinical Research

A notable scarcity of dedicated preclinical research on 4-Aminopteroylaspartic acid presents a significant challenge in fully elucidating its pharmacodynamic profile. While this folic acid analog is recognized for its interaction with key metabolic enzymes, a comprehensive public-domain dataset of its activity in preclinical models remains elusive. This guide synthesizes the available information and provides context through its closely related analog, aminopterin (B17811), to support researchers and drug development professionals in this area.

Understanding this compound: Known Interactions and Mechanism

This compound is an analog of folic acid and is structurally similar to the well-known chemotherapeutic agent, aminopterin (4-aminopteroyl-glutamic acid). The primary mechanism of action for this class of compounds is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

A significant portion of the recent literature mentioning this compound does so in the context of its use as a substrate for carboxypeptidase G enzymes (e.g., CPG1, CPG2 or Glucarpidase). These enzymes are employed in a clinical setting to hydrolyze and inactivate folate analogs like methotrexate, thereby providing a rescue mechanism from toxicity. The fact that this compound acts as a competitive substrate for these enzymes further solidifies its classification as a folate analog.

Experimental Protocols: A Methodological Gap

Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public domain. To guide researchers, this section outlines a generalizable methodology for assessing the pharmacodynamics of a novel folate antagonist, based on standard preclinical assays.

In Vitro DHFR Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory activity of the compound on purified DHFR enzyme.

-

Methodology:

-

Enzyme Source: Recombinant human DHFR.

-

Substrate: Dihydrofolic acid.

-

Cofactor: NADPH.

-

Assay Principle: The rate of NADPH oxidation to NADP+ is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

Procedure: The enzyme is incubated with varying concentrations of the test compound (this compound) before the addition of the substrate and cofactor to initiate the reaction.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.

-

Cell-Based Proliferation Assays

-

Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.

-

Methodology:

-

Cell Lines: A panel of relevant cancer cell lines (e.g., leukemia, breast cancer) should be used.

-

Assay Principle: Various assays can be employed, such as MTT, SRB, or CellTiter-Glo, which measure cell viability or proliferation.

-

Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50) is determined by plotting cell viability against drug concentration.

-

Comparative Pharmacodynamics: The Case of Aminopterin

To provide a quantitative benchmark, the pharmacodynamic parameters of the closely related glutamic acid analog, aminopterin, are presented below. It is crucial to note that these values are for aminopterin and may not be directly extrapolated to this compound.

| Parameter | Value | Model System | Reference |

| Ki (DHFR) | 3.7 pM | Purified Dihydrofolate Reductase | [1][2] |

| IC50 | 4.4 nM | CCRF-CEM (human leukemia cell line) | [1] |

| Median IC50 | 17 nM | Panel of 6 pediatric leukemia/lymphoma cell lines | [3] |

Aminopterin is a potent inhibitor of DHFR with picomolar affinity and demonstrates low nanomolar efficacy in inhibiting the proliferation of leukemia cell lines in vitro.[1][2][3] These findings underscore the potential potency of this class of molecules.

Conclusion and Future Directions

The existing body of research on this compound is insufficient to fully characterize its preclinical pharmacodynamics. While its role as a folate antagonist is suggested by early studies and its interaction with detoxifying enzymes, there is a clear need for rigorous preclinical evaluation. Future research should focus on determining its inhibitory potency against DHFR, assessing its anti-proliferative activity across a range of cancer models, and conducting in vivo studies to understand its efficacy and pharmacokinetic profile. Such studies will be instrumental in determining if this compound holds any therapeutic potential, either as a standalone agent or in comparison to established folate antagonists.

References

The Role of 4-Aminopteroylaspartic Acid in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of 4-aminopteroylaspartic acid, commonly known as aminopterin (B17811), in one-carbon metabolism pathways. As a potent antifolate agent, aminopterin's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate cycle. This inhibition disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for numerous biosynthetic processes, including the de novo synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis. This guide details the mechanism of action, presents quantitative data on enzyme inhibition, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction to One-Carbon Metabolism and the Folate Cycle

One-carbon metabolism is a complex network of interconnected biochemical reactions that mediate the transfer of one-carbon units, such as methyl, methylene, and formyl groups.[1][2] These reactions are fundamental for a variety of cellular processes, including the biosynthesis of nucleotides (purines and thymidylate), the metabolism of amino acids (serine, glycine (B1666218), and methionine), and the regulation of epigenetic modifications through DNA and histone methylation.[3][4]

Central to one-carbon metabolism is the folate cycle, which utilizes various forms of the vitamin folate (vitamin B9) as cofactors. Dihydrofolate reductase (DHFR) is a key enzyme in this cycle, responsible for the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][5] THF is the active form of the cofactor that carries and transfers one-carbon units.

Mechanism of Action of this compound (Aminopterin)

This compound, or aminopterin, is a synthetic derivative of folic acid and a potent competitive inhibitor of dihydrofolate reductase (DHFR).[6][7] Its structure closely mimics that of the natural substrate, dihydrofolate, allowing it to bind with high affinity to the active site of the DHFR enzyme.[8][9] This binding event prevents the reduction of DHF to THF, leading to a depletion of the cellular THF pool.[6][10]

The consequences of THF depletion are profound and multifaceted:

-

Inhibition of Purine (B94841) Synthesis: THF derivatives, specifically 10-formyl-THF, are essential for two steps in the de novo purine biosynthesis pathway.

-

Inhibition of Thymidylate Synthesis: 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. This is a rate-limiting step in DNA synthesis.

-

Disruption of Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine and the regeneration of methionine from homocysteine.

By disrupting these fundamental cellular processes, aminopterin effectively halts cell proliferation and induces apoptosis, making it a powerful agent in chemotherapy and for inducing immunosuppression.[6]

Quantitative Data on DHFR Inhibition

| Compound | Enzyme Source | IC50 / Ki | Reference |

| Aminopterin | Escherichia coli | Slow, tight-binding inhibitor | [8] |

| Aminopterin | Chicken Liver | Slow, tight-binding inhibitor | [8] |

| Methotrexate (B535133) | Bovine Liver | 4 nM (IC50) | [5] |

Note: Aminopterin is described as a slow, tight-binding inhibitor, indicating a complex interaction with the enzyme that involves an initial binding event followed by a conformational change, leading to a more stable enzyme-inhibitor complex.[8]

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway and the Role of Aminopterin

The following diagram illustrates the central role of DHFR in the one-carbon metabolism pathway and highlights the inhibitory action of this compound (aminopterin).

Caption: Inhibition of DHFR by this compound disrupts the folate cycle.

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines a typical workflow for an in vitro biochemical assay to determine the inhibitory activity of a compound like this compound against purified DHFR enzyme.

Caption: Workflow for a DHFR enzymatic inhibition assay.

Detailed Experimental Protocols

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard biochemical assays for measuring DHFR activity and its inhibition.[11][12][13]

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. The rate of this decrease is proportional to the DHFR activity. The inhibitory effect of a test compound is quantified by the reduction in the rate of NADPH oxidation in its presence.

Materials:

-

Purified recombinant human DHFR enzyme

-

NADPH

-

Dihydrofolate (DHF)

-

This compound (or other test inhibitors)

-

Methotrexate (as a positive control)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHFR enzyme in assay buffer.

-

Prepare stock solutions of NADPH and DHF in assay buffer. The DHF solution should be prepared fresh and protected from light.

-

Prepare a stock solution of the test inhibitor (e.g., this compound) and a positive control (methotrexate) in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Blank: Assay buffer

-

Negative Control (100% activity): Assay buffer, DHFR enzyme, and solvent vehicle (e.g., DMSO).

-

Positive Control: Assay buffer, DHFR enzyme, and a known concentration of methotrexate.

-

Test Wells: Assay buffer, DHFR enzyme, and varying concentrations of the test inhibitor.

-

-

Add NADPH to all wells except the blank.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the DHF substrate to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of DHFR inhibitors on cancer cell lines.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test inhibitors)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

This compound (aminopterin) is a potent and well-characterized inhibitor of dihydrofolate reductase, a pivotal enzyme in one-carbon metabolism. Its mechanism of action, involving the depletion of essential tetrahydrofolate cofactors, leads to the disruption of nucleotide and amino acid biosynthesis, ultimately inhibiting cell proliferation. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of DHFR inhibitors, which remain a critical class of therapeutic agents in oncology and immunology. The provided visualizations of the metabolic pathway and experimental workflows serve as valuable tools for researchers and drug development professionals in this field.

References

- 1. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]

- 3. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aminopterin - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. assaygenie.com [assaygenie.com]

- 13. abcam.com [abcam.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application of 4-Aminopteroyl-Amino Acids in Leukemia Research Models: A Focus on Dihydrofolate Reductase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Antifolates have been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of hematological malignancies like leukemia. These compounds function by interfering with folate metabolism, which is essential for the synthesis of nucleotides and amino acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. Aminopterin (B17811) (4-aminopteroyl-L-glutamic acid), a potent folic acid antagonist, was one of the first drugs to induce remission in children with acute leukemia[1]. While Methotrexate (MTX), a derivative of aminopterin, has largely replaced it in clinical practice, the study of aminopterin and its analogues continues to provide valuable insights into antifolate pharmacology and mechanisms of resistance. This document focuses on the application of 4-aminopteroyl-amino acids, with a primary emphasis on the well-researched compound aminopterin, in leukemia research models. It also explores the potential significance of the amino acid moiety by discussing analogues.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for aminopterin and its analogues is the competitive inhibition of dihydrofolate reductase (DHFR)[2][3][4]. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA[4].

By binding to DHFR with high affinity, 4-aminopteroyl-amino acids block the regeneration of THF, leading to a depletion of intracellular folate cofactors. This results in the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating leukemia cells[4][5]. Aminopterin is a more potent inhibitor of DHFR than methotrexate[1].

Application in Leukemia Research Models

4-Aminopteroyl-amino acids, particularly aminopterin, are valuable tools in both in vitro and in vivo leukemia research models to:

-

Evaluate Antileukemic Efficacy: Assess the cytotoxic and cytostatic effects on various leukemia cell lines and patient-derived xenografts.

-

Investigate Mechanisms of Resistance: Study the development of resistance to antifolate therapy, which can occur through mechanisms such as impaired drug transport, decreased polyglutamylation, or mutations in the DHFR gene.

-

Explore Combination Therapies: Evaluate the synergistic or additive effects of combining 4-aminopteroyl-amino acids with other chemotherapeutic agents.

-

Structure-Activity Relationship Studies: Investigate how modifications to the pteroyl or amino acid moieties affect DHFR binding, cellular uptake, and overall antileukemic activity. While information on 4-aminopteroylaspartic acid is scarce, studies on other antifolates have shown that modifying the terminal amino acid can impact transport and enzyme inhibition, suggesting that the aspartic acid analogue may have distinct properties from the glutamic acid version[6].

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of aminopterin in leukemia research models.

Table 1: In Vitro Activity of Aminopterin Against Leukemia Cell Lines

| Cell Line | Leukemia Type | Parameter | Value | Reference |

| L1210 | Murine Leukemia | IC50 | Not specified | [1] |

| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | IC50 | Not specified | [7] |

| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | IC50 | Not specified | [7] |

| COG-LL-356 | Acute Lymphoblastic Leukemia (ALL) | IC50 | Not specified | [7] |

| Multiple ALL cell lines | Acute Lymphoblastic Leukemia (ALL) | IC50 range | Nanomolar | [8] |

Table 2: Comparative Preclinical Activity of Aminopterin (AMT) and Methotrexate (MTX)

| Model System | Finding | Reference |

| 15 Leukemia/Lymphoma cell lines | Minimum survival fraction was lower with AMT in 3 out of 15 cell lines. | |

| 4 ALL Xenograft models | Both AMT and MTX significantly extended event-free survival with equivalent activity in 3 out of 4 xenografts. |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay of this compound in Leukemia Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or Aminopterin) on the proliferation of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., CCRF-CEM, K562, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound (e.g., Aminopterin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest leukemia cells in the logarithmic growth phase.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in complete medium. Concentrations can range from picomolar to micromolar, depending on the expected potency.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used).

-

Incubate the plates for a specified period, typically 48-72 hours.

-

-

Viability Assessment (MTT Assay Example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: In Vivo Efficacy Study in a Leukemia Xenograft Model

Objective: To evaluate the anti-leukemic activity of a test compound in a murine xenograft model of human leukemia.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Human leukemia cell line (e.g., MV4-11, SEM)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement (for subcutaneous models)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

Materials for blood collection and analysis (e.g., flow cytometry)

Procedure:

-

Xenograft Establishment:

-

Inject a defined number of leukemia cells (e.g., 1 x 10^6 cells) intravenously or subcutaneously into the immunodeficient mice.

-

Monitor the mice for signs of leukemia engraftment. For intravenous models, this can be done by monitoring peripheral blood for human CD45+ cells by flow cytometry or by bioluminescence imaging. For subcutaneous models, monitor for palpable tumors.

-

-

Treatment Initiation:

-

Once the leukemia is established (e.g., a certain percentage of human CD45+ cells in the blood or a specific tumor volume), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., daily intraperitoneal injections).

-

-

Monitoring and Endpoints:

-

Monitor the mice regularly for clinical signs of toxicity (e.g., weight loss, changes in behavior).

-

Measure tumor volume for subcutaneous models using calipers.

-

Monitor leukemia burden for intravenous models using flow cytometry of peripheral blood or bioluminescence imaging.

-

The primary endpoint is typically overall survival. Mice are euthanized when they meet predefined humane endpoints (e.g., significant weight loss, paralysis, moribund state).

-

-

Data Analysis:

-

Plot tumor growth curves for subcutaneous models.

-

Generate Kaplan-Meier survival curves and compare survival between treatment and control groups using a log-rank test.

-

Analyze changes in leukemia burden over time between the groups.

-

Visualizations

Caption: DHFR inhibition by 4-aminopteroyl-amino acids.

References

- 1. Marked suppression of the activity of some, but not all, antifolate compounds by augmentation of folate cofactor pools within tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 8. Synthesis and potent antifolate activity and cytotoxicity of B-ring deaza analogues of the nonpolyglutamatable dihydrofolate reductase inhibitor Nalpha-(4-amino-4-deoxypteroyl)-Ndelta-hemiphthaloyl- L-ornithine (PT523) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Enzyme Inhibition Kinetics of 4-Aminopteroylaspartic Acid

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for determining the enzyme inhibition kinetics of 4-Aminopteroylaspartic acid, a potential inhibitor of Dihydrofolate Reductase (DHFR).

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation.[1] Inhibition of DHFR disrupts these processes, leading to cell death, making it a well-established target for cancer chemotherapy.[1][2] this compound is an antifolate, and its inhibitory action on DHFR can be quantified by measuring its effect on the enzyme's kinetic parameters.

The kinetic characterization of enzyme inhibitors is a critical component of drug discovery and development.[3] Understanding how a compound like this compound interacts with its target enzyme provides insights into its mechanism of action, potency, and potential therapeutic value. This document outlines the principles and a detailed protocol for a continuous spectrophotometric assay to determine the inhibition kinetics of this compound against DHFR.

Principle of the Assay

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[1][2] The rate of this decrease in absorbance is directly proportional to the DHFR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence. By varying the concentrations of both the substrate (DHF) and the inhibitor, key kinetic parameters such as the Michaelis constant (K$_m$) and the maximum reaction velocity (V$_max$) can be determined, along with the inhibitor constant (K$_i$) and the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive).[4][5]

Data Presentation

The quantitative data obtained from enzyme inhibition studies should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the kinetic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for DHFR

| Substrate | K_m (µM) | V_max (µmol/min/mg) |

| Dihydrofolate (DHF) | Value | Value |

| NADPH | Value | Value |

*Values to be determined experimentally.

Table 2: Inhibition Constants (K_i) and IC$_50$ for this compound

| Parameter | Value |

| IC$_50$ (nM) | Value |

| K$_i$ (nM) | Value |

| Mechanism of Inhibition | e.g., Competitive |

*Values to be determined experimentally.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro biochemical assay to determine the inhibitory activity and kinetics of this compound on purified DHFR enzyme. The protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.

Materials and Reagents

-

Purified Human DHFR enzyme: Store at -80°C.

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

Dihydrofolate (DHF): Substrate. Prepare a stock solution and store at -80°C, protected from light.[1][2]

-

NADPH: Cofactor. Prepare a fresh stock solution for each experiment.[1][2]

-

Methotrexate (B535133): A known DHFR inhibitor to be used as a positive control.[2]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl.[1]

-

96-well UV-transparent microplates.

-

Microplate reader capable of kinetic measurements at 340 nm.[6]

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.[1]

-

DHFR Enzyme Stock Solution: Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 10 nM).

-

NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.[1]

-

DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be needed to aid dissolution; if so, adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.[1]

-

This compound Stock Solution (10 mM): Dissolve the compound in 100% DMSO.

-

Methotrexate Stock Solution (1 mM): Dissolve methotrexate in assay buffer.

Assay Protocol for IC$_50$ Determination

-

Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. Also, prepare dilutions of methotrexate as a positive control.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Test Wells: 2 µL of each this compound dilution.

-

Positive Control Wells: 2 µL of methotrexate dilution.

-

Negative Control (No Inhibitor) Wells: 2 µL of the same solvent used for the inhibitor (e.g., DMSO).

-

Blank (No Enzyme) Wells: Assay buffer instead of enzyme solution.

-

-

Add Enzyme: Add 88 µL of the diluted DHFR enzyme solution to all wells except the blank wells.

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Reaction Initiation: To start the reaction, add 10 µL of a mixture of DHF and NADPH (at final concentrations around their K$_m$ values) to all wells. The final reaction volume will be 100 µL.

-

Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 30 seconds for 10-20 minutes.[2]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC$_50$ value.[3]

-

Protocol for Determining Mechanism of Inhibition and K_i

To determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive) and the inhibitor constant (K_i), the assay is performed by varying the concentration of one substrate while keeping the other substrate and the inhibitor concentrations constant.

-

Varying DHF Concentration:

-

Set up a matrix in a 96-well plate with varying concentrations of DHF (e.g., 0.5x, 1x, 2x, 5x, 10x K$_m$) along the rows.

-

Along the columns, use different fixed concentrations of this compound (e.g., 0, 0.5x K$_i$, 1x K$_i$, 2x K$_i$). Keep the NADPH concentration constant and saturating.

-

-

Varying NADPH Concentration:

-

Similarly, set up a matrix with varying concentrations of NADPH and fixed concentrations of the inhibitor, keeping the DHF concentration constant and saturating.

-

-

Perform the Assay: Follow the same procedure as the IC$_50$ determination for pre-incubation, reaction initiation, and measurement.

-

Data Analysis:

-

Calculate the initial velocities for each condition.

-

Generate Michaelis-Menten plots (Velocity vs. [Substrate]) for each inhibitor concentration.

-

Create Lineweaver-Burk (double reciprocal) plots (1/Velocity vs. 1/[Substrate]).

-

Analyze the changes in K$_m$ and V$_max$ from the plots to determine the mode of inhibition.[5]

-

Competitive inhibition: V$_max$ remains unchanged, apparent K$_m$ increases.

-

Noncompetitive inhibition: V$_max$ decreases, K$_m$ remains unchanged.

-

Uncompetitive inhibition: Both V$_max$ and K$_m$ decrease.

-

-

Calculate the K$_i$ value using the appropriate equations for the determined mechanism of inhibition.

-

Mandatory Visualizations

DHFR Signaling Pathway and Inhibition

The following diagram illustrates the role of DHFR in the folate metabolism pathway and how inhibitors like this compound disrupt this pathway.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 4-Aminopteroylaspartic Acid Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a cornerstone of chemotherapy, acting by inhibiting key enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids necessary for cell proliferation. Methotrexate (B535133), a structural analog of folic acid, is a widely used antifolate that primarily inhibits dihydrofolate reductase (DHFR).[1][2] However, the development of drug resistance has necessitated the discovery of novel antifolates with improved efficacy and selectivity. This document provides detailed application notes and protocols for the synthesis and evaluation of novel 4-aminopteroylaspartic acid analogs, a promising class of next-generation antifolates. These analogs, which substitute the glutamate (B1630785) moiety of traditional antifolates with aspartic acid, may exhibit altered transport into tumor cells and different enzyme binding kinetics, potentially overcoming existing resistance mechanisms.

Rationale for this compound Analogs

The rationale for replacing the glutamic acid side chain with aspartic acid is to explore the structure-activity relationship (SAR) of the amino acid portion of the antifolate molecule. This modification can influence several key properties:

-

Cellular Uptake: Antifolates are transported into cells by carriers such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), as well as through folate receptors (FRs) which are often overexpressed in cancer cells.[3] Altering the amino acid side chain can modulate the affinity for these transporters, potentially leading to more selective tumor targeting.

-

Enzyme Inhibition: The amino acid moiety contributes to the binding affinity of the antifolate to target enzymes like DHFR and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). The shorter side chain of aspartic acid compared to glutamic acid can lead to different binding interactions and inhibitory potencies.

-

Polyglutamylation: Classical antifolates are metabolized intracellularly to polyglutamates, which enhances their cellular retention and inhibitory activity. The efficiency of this process, catalyzed by folylpolyglutamate synthetase (FPGS), can be affected by the structure of the amino acid tail.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of a 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate Aspartic Acid Analog.

| Compound | Cell Line | Folate Receptor Expression | IC50 (nM) |

| Aspartic Acid Analog of Compound 7 | CHO-α | FRα | ~100 |

| Aspartic Acid Analog of Compound 7 | CHO-β | FRβ | >1000 |

| Aspartic Acid Analog of Compound 7 | D4 | FRβ | >1000 |

| Aspartic Acid Analog of Compound 7 | KB | FRα | >1000 |

Data extracted from "Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter". The specific structure of the analog is a pyrrolo[2,3-d]pyrimidine scaffold with a thienoyl linker and an aspartic acid tail.

Table 2: Enzyme Inhibition Constants (Ki) of Selected Antifolates against Dihydrofolate Reductase (DHFR).

| Compound | Enzyme Source | Ki (nM) |

| Methotrexate | Human (hDHFR) | ~5 |

| Novel Antifolate (C1) | Human (hDHFR) | ~28 |

| 10R-3 (GARFTase Inhibitor) | Recombinant human GARFTase | 210 |

| 10S-3 (GARFTase Inhibitor) | Recombinant human GARFTase | 180 |

Experimental Protocols

Protocol 1: Synthesis of a Novel this compound Analog

This protocol describes a representative multi-step synthesis of a classical this compound analog. The general strategy involves the synthesis of the pteroic acid core followed by coupling with a protected aspartic acid derivative and subsequent deprotection.

Materials:

-

6-Bromomethyl-2,4-diaminopteridine hydrobromide

-

Diethyl p-aminobenzoyl-L-aspartate

-

Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

-

Synthesis of Diethyl p-nitrobenzoyl-L-aspartate:

-

Dissolve L-aspartic acid in a solution of sodium carbonate in water.

-

Cool the solution in an ice bath and slowly add p-nitrobenzoyl chloride in dioxane while maintaining the pH at 9-10 with sodium carbonate solution.

-

Stir the reaction mixture overnight at room temperature.

-

Acidify the solution with concentrated HCl to precipitate the product.

-

Filter, wash with cold water, and dry the crude N-(p-nitrobenzoyl)-L-aspartic acid.

-

Esterify the product by refluxing with ethanol (B145695) and a catalytic amount of sulfuric acid to obtain diethyl p-nitrobenzoyl-L-aspartate.

-

-

Reduction to Diethyl p-aminobenzoyl-L-aspartate:

-

Dissolve the diethyl p-nitrobenzoyl-L-aspartate in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and evaporate the solvent to yield diethyl p-aminobenzoyl-L-aspartate.

-

-

Coupling of Pteroic Acid Moiety with Diethyl p-aminobenzoyl-L-aspartate:

-

Suspend 6-bromomethyl-2,4-diaminopteridine hydrobromide and diethyl p-aminobenzoyl-L-aspartate in anhydrous DMF.

-

Add triethylamine (TEA) to the suspension and stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Filter, wash with water, and dry the crude diethyl 4-aminopteroylaspartate.

-

-

Saponification to this compound:

-

Suspend the crude diethyl ester in a solution of NaOH in water/ethanol.

-

Stir the mixture at room temperature until the saponification is complete (monitored by HPLC).

-

Filter the solution to remove any insoluble impurities.

-

Adjust the pH of the filtrate to 3-4 with HCl to precipitate the final product, this compound.

-

Filter, wash with cold water and ethanol, and dry under vacuum.

-

-

Purification and Characterization:

-

Purify the final product using column chromatography or preparative HPLC.

-

Characterize the structure and purity of the synthesized analog using NMR (¹H and ¹³C), Mass Spectrometry, and elemental analysis.

-

Protocol 2: In Vitro DHFR Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of the synthesized analogs against dihydrofolate reductase (DHFR).

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Synthesized this compound analog

-

Methotrexate (as a positive control)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the synthesized analog and methotrexate in DMSO.

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add varying concentrations of the test compound or methotrexate to the wells.

-

Add a solution of DHFR enzyme to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

-